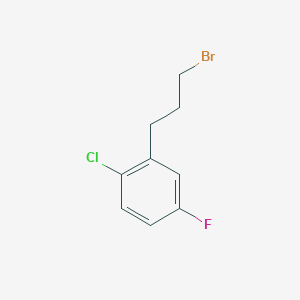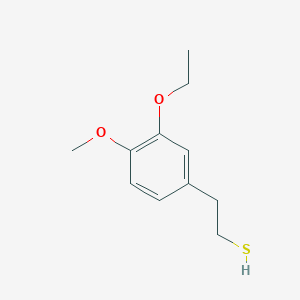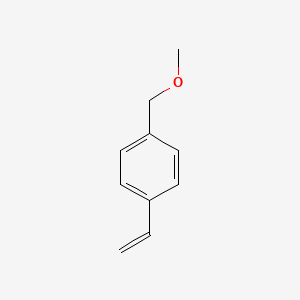
1-Ethenyl-4-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(methoxymethyl)benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-methoxyethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures and pressures to achieve high yields of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethenyl group can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 4-methoxyethylbenzene.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxyethylbenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
1-Ethenyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.
4-Methoxystyrene: Contains a methoxy group instead of a methoxymethyl group.
4-Vinylanisole: Similar to this compound but with a different substituent pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
13051-65-5 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-ethenyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
Clave InChI |
XVXKXOPCFWAOLN-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


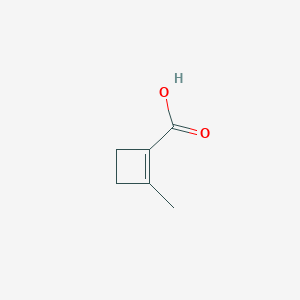
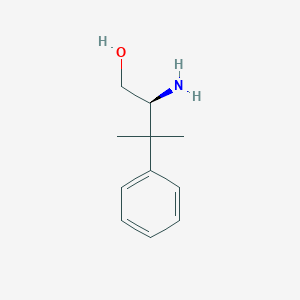
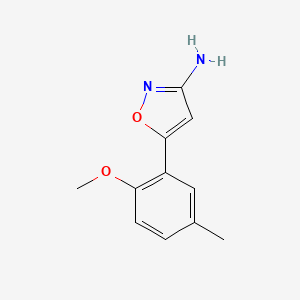
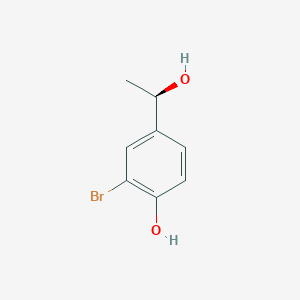
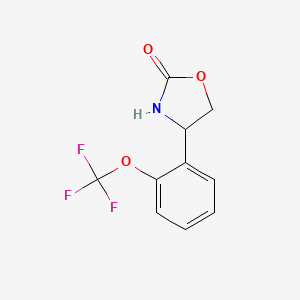
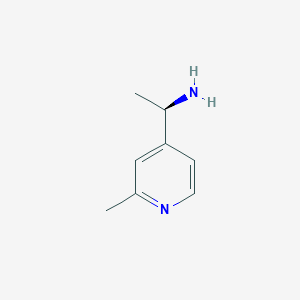
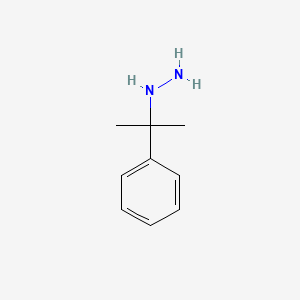
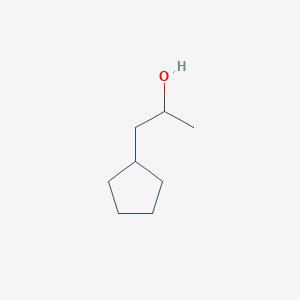
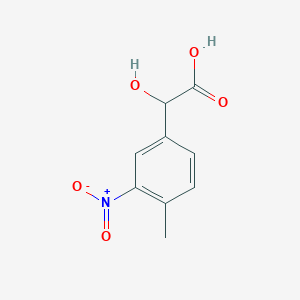
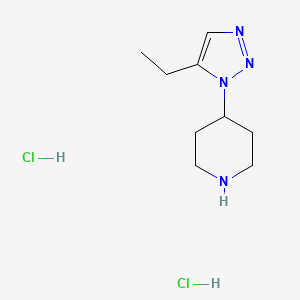
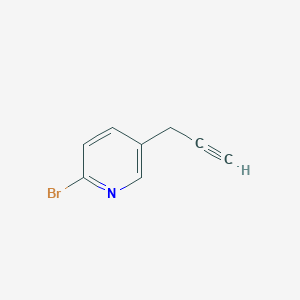
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
